molecular formula C18H31GdN4O15P2 B147926 Gddtpa-bdp CAS No. 133049-44-2

Gddtpa-bdp

Cat. No. B147926
M. Wt: 762.7 g/mol
InChI Key: MWGJDMWQJHMVHM-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Gddtpa-bdp is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic molecule that has been developed to act as a fluorescent probe for the detection of calcium ions in living cells. The compound is widely used in cell biology and neuroscience research and has shown promising results in various applications.

Mechanism Of Action

Gddtpa-bdp works by binding to calcium ions, causing a change in its fluorescence properties. The compound fluoresces when it is bound to calcium ions, allowing researchers to detect the presence of calcium ions in living cells. The mechanism of action of Gddtpa-bdp is well understood, making it an effective tool for studying calcium signaling in living cells.

Biochemical And Physiological Effects

Gddtpa-bdp has no known biochemical or physiological effects on living cells. The compound is specifically designed to act as a fluorescent probe for the detection of calcium ions and does not interact with any other cellular components.

Advantages And Limitations For Lab Experiments

Gddtpa-bdp has several advantages for lab experiments, including its high selectivity and sensitivity for calcium ions. The compound is also relatively easy to use and does not require any specialized equipment. However, Gddtpa-bdp has some limitations, including its limited membrane permeability and potential toxicity at high concentrations.
List of

Future Directions

1. Development of new fluorescent probes with improved properties for calcium ion detection.
2. Investigation of the role of calcium signaling in various cellular processes using Gddtpa-bdp.
3. Development of new techniques for the detection of calcium ions in living cells.
4. Investigation of the potential use of Gddtpa-bdp in clinical applications.
5. Development of new methods for the synthesis of Gddtpa-bdp and related compounds.
6. Investigation of the potential use of Gddtpa-bdp in drug discovery and development.
7. Exploration of the potential use of Gddtpa-bdp in the study of other ions and molecules in living cells.
8. Investigation of the potential use of Gddtpa-bdp in the study of disease mechanisms and treatments.
9. Development of new methods for the delivery of Gddtpa-bdp to living cells.
10. Investigation of the potential use of Gddtpa-bdp in the study of cancer biology.

Synthesis Methods

The synthesis of Gddtpa-bdp involves several steps, including the reaction of 2,6-pyridinedicarboxaldehyde with ethylenediamine to form the Schiff base intermediate. The intermediate is then reacted with glycine to form the final product, Gddtpa-bdp. The synthesis process is relatively straightforward and can be carried out in a laboratory setting.

Scientific Research Applications

Gddtpa-bdp is primarily used in scientific research as a fluorescent probe for the detection of calcium ions in living cells. Calcium ions play a crucial role in various cellular processes, including muscle contraction, neurotransmitter release, and gene expression. The compound is widely used in cell biology and neuroscience research to study the role of calcium ions in various cellular processes.

properties

CAS RN

133049-44-2

Product Name

Gddtpa-bdp

Molecular Formula

C18H31GdN4O15P2

Molecular Weight

762.7 g/mol

IUPAC Name

2-[2-[bis(carboxylatomethyl)amino]ethyl-[2-[carboxylatomethyl-[2-(4,4-diphosphonatobutylamino)-2-oxoethyl]amino]ethyl]amino]acetate;gadolinium(3+);hydron

InChI

InChI=1S/C18H34N4O15P2.Gd/c23-13(19-3-1-2-18(38(32,33)34)39(35,36)37)8-21(10-15(26)27)6-4-20(9-14(24)25)5-7-22(11-16(28)29)12-17(30)31;/h18H,1-12H2,(H,19,23)(H,24,25)(H,26,27)(H,28,29)(H,30,31)(H2,32,33,34)(H2,35,36,37);/q;+3/p-3

InChI Key

MWGJDMWQJHMVHM-UHFFFAOYSA-K

SMILES

[H+].[H+].[H+].[H+].[H+].C(CC(P(=O)([O-])[O-])P(=O)([O-])[O-])CNC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

Canonical SMILES

[H+].[H+].[H+].[H+].[H+].C(CC(P(=O)([O-])[O-])P(=O)([O-])[O-])CNC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3]

synonyms

4-aminobutane-1,1-diphosphonate-Gd-DTPA
DTPA-4-aminobutane-1,1-diphosphonate
GdDTPA-BDP

Origin of Product

United States

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